molecular formula C13H19FN2 B14775571 1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine

1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B14775571
M. Wt: 222.30 g/mol
InChI Key: YNHUIPAAJNWGPJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines It is characterized by the presence of a fluorine atom and a methyl group on the benzyl ring, which is attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with N-methylpyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group can influence the compound’s binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzyl bromide
  • 4-Fluoro-2-methylbenzyl alcohol
  • 4-Fluoro-2-methylbenzonitrile

Uniqueness

1-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H19FN2/c1-10-7-12(14)4-3-11(10)8-16-6-5-13(9-16)15-2/h3-4,7,13,15H,5-6,8-9H2,1-2H3

InChI Key

YNHUIPAAJNWGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCC(C2)NC

Origin of Product

United States

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